molecular formula C11H13F2NO B3028209 4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine CAS No. 1707369-83-2

4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine

Cat. No.: B3028209
CAS No.: 1707369-83-2
M. Wt: 213.22
InChI Key: WKVGKJIDRIJJPY-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine is an organic compound characterized by the presence of a cyclobutylmethoxy group and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group and fluorine atoms contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.

Comparison with Similar Compounds

  • 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid
  • 2-(Cyclobutylmethoxy)-5′-deoxyadenosine

Comparison: 4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine is unique due to the presence of both cyclobutylmethoxy and difluorobenzene moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(cyclobutylmethoxy)-3,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-9-4-8(14)5-10(13)11(9)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVGKJIDRIJJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238066
Record name Benzenamine, 4-(cyclobutylmethoxy)-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707369-83-2
Record name Benzenamine, 4-(cyclobutylmethoxy)-3,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707369-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(cyclobutylmethoxy)-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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